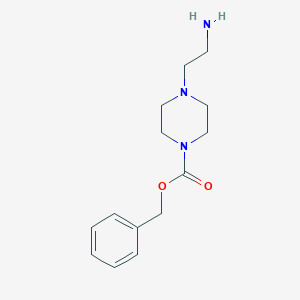

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

Descripción general

Descripción

Azatadina 2-butenedioato (1:2) es un compuesto químico que combina azatadina, un antihistamínico, con 2-butenedioato, también conocido como maleato. La azatadina es conocida por sus propiedades antihistamínicas, lo que la hace eficaz en el tratamiento de reacciones alérgicas al bloquear los receptores de histamina. La combinación con 2-butenedioato aumenta su estabilidad y solubilidad, haciéndola más efectiva para aplicaciones médicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de azatadina 2-butenedioato implica la reacción de azatadina con ácido maleico. El proceso generalmente incluye los siguientes pasos:

Formación de Azatadina: La azatadina se sintetiza a través de una serie de reacciones químicas que comienzan con compuestos orgánicos básicos.

Reacción con Ácido Maleico: La azatadina luego se hace reaccionar con ácido maleico bajo condiciones controladas para formar azatadina 2-butenedioato.

Métodos de Producción Industrial

En entornos industriales, la producción de azatadina 2-butenedioato sigue pasos similares, pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante y altas tasas de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El azatadina 2-butenedioato experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Se pueden usar varios nucleófilos y electrófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas de azatadina 2-butenedioato, mientras que la reducción puede producir varios derivados reducidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at the piperazine ring have been shown to enhance this efficacy .

- Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that this compound inhibits cell growth at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy .

- Anti-inflammatory Effects : Research using LPS-induced RAW 264.7 cells revealed that the compound can dose-dependently reduce nitric oxide production, indicating its potential as an anti-inflammatory agent .

The biological mechanisms of this compound involve interactions with various molecular targets, including enzymes and receptors. The aminoethyl group facilitates hydrogen bonding with active sites, while the benzyl moiety enhances lipophilicity, aiding in membrane penetration .

Case Studies

Several notable studies have explored the applications of this compound:

- Antimicrobial Study : In vitro tests demonstrated that derivatives showed significant antibacterial activity against various microorganisms, emphasizing the importance of structural modifications for enhancing efficacy .

- Anticancer Evaluation : A study involving human cancer cell lines reported that the compound inhibited cell growth effectively, suggesting its potential for development into a therapeutic agent .

- Inflammation Model : Experiments indicated that this compound could significantly reduce inflammation markers in cellular models, supporting its use as an anti-inflammatory agent .

Mecanismo De Acción

El azatadina 2-butenedioato ejerce sus efectos bloqueando los receptores H1 de histamina en las células efectoras. Esta acción evita que la histamina se una a sus receptores, lo que reduce la intensidad de las reacciones alérgicas y las respuestas de lesión tisular que involucran la liberación de histamina . Los objetivos moleculares incluyen receptores de histamina en varias células, y las vías involucradas están relacionadas con la inhibición de la señalización mediada por histamina .

Comparación Con Compuestos Similares

Compuestos Similares

Ciproheptadina: Otro antihistamínico con propiedades similares pero diferente estructura química.

Clorpromazina: Un fármaco antipsicótico con propiedades antihistamínicas.

Trifluoperazina: Otro antipsicótico con efectos antihistamínicos.

Singularidad

El azatadina 2-butenedioato es único debido a su combinación con ácido maleico, lo que aumenta su estabilidad y solubilidad. Esto lo hace más efectivo y versátil en comparación con otros compuestos similares .

Actividad Biológica

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its versatility in pharmacological applications. The compound's structure can be described as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Aminoethyl Side Chain : Contributes to the compound's interaction with biological targets.

- Benzyl Moiety : Enhances lipophilicity, facilitating membrane penetration.

The molecular formula is C13H18N2O2, and it has a molecular weight of 234.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as an antagonist or modulator at specific receptors, including:

- Serotonin Receptors : Potentially influencing mood and anxiety.

- Dopamine Receptors : Implicated in reward and motivation pathways.

- Sigma Receptors : Associated with neuroprotective effects.

The compound's ability to form hydrogen bonds with active sites on these receptors enhances its biological efficacy. Moreover, the piperazine ring's flexibility allows for conformational adaptability, which is crucial for receptor binding.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Neuropharmacological Effects : Exhibits potential as an anxiolytic and antidepressant agent.

- Anticancer Activity : Preliminary data suggest cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 values indicate significant growth inhibition.

- U-937 (Monocytic Leukemia) : Demonstrated apoptotic induction in treated cells.

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through various analogs. Key findings include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring, aminoethyl side chain | Moderate anticancer activity |

| Benzyl 4-(3-chlorobenzyl)piperazine | Chlorine substitution on benzene | Altered receptor interactions |

| Benzyl 4-(5-methoxybenzyl)piperazine | Methoxy group addition | Enhanced lipophilicity and receptor affinity |

These variations demonstrate how modifications to the benzyl moiety or piperazine ring can significantly influence the compound's pharmacological profile.

Case Studies and Research Findings

-

Neuropharmacology Study :

A study investigating the effects of this compound on anxiety-like behaviors in rodent models showed a dose-dependent reduction in anxiety levels, suggesting its potential as an anxiolytic agent . -

Anticancer Activity Assessment :

In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, with IC50 values comparable to established chemotherapeutics like doxorubicin . -

Receptor Binding Studies :

Binding affinity assays indicated that this compound selectively binds to sigma receptors over other neurotransmitter receptors, highlighting its specificity and potential therapeutic applications .

Propiedades

IUPAC Name |

benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXITXPTXIAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447360 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104740-55-8 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.